1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-9(2)13-12(14(21)16-7-8-20)17-18-19(13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGJKOCBFQDHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Triazole Core Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole scaffold is predominantly synthesized via CuAAC, leveraging the reaction between a 4-bromophenyl azide and a functionalized alkyne. Source demonstrates that Bi₂WO₆ (10 mol%) and CuSO₄·5H₂O (2 mol%) in aqueous medium at 80°C achieve near-quantitative yields for analogous triazoles. For the target compound, the alkyne precursor requires an isopropyl group and a carboxylic acid/ester at the C4 position.
Azide Synthesis
4-Bromophenyl azide is prepared by diazotization of 4-bromoaniline with NaNO₂/HCl, followed by NaN₃ substitution. This intermediate is critical for introducing the aryl group at N1 of the triazole.
Alkyne Design
The alkyne component, methyl propiolate derivative bearing an isopropyl group, is synthesized via Sonogashira coupling between isopropylacetylene and methyl propiolate. This ensures the isopropyl and ester functionalities are positioned for cycloaddition.
Carboxamide Functionalization
Ester-to-Amide Conversion
Post-cycloaddition, the ester at C4 is hydrolyzed to a carboxylic acid using NaOH in THF/water (1:1), followed by activation with EDCl/HOBt and coupling with 2-hydroxyethylamine. Source validates this approach, achieving 85–92% yields for benzylic triazole-4-carboxamides under similar conditions.
Optimization of Reaction Conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azide synthesis | 88 | 95 |
| CuAAC reaction | 92 | 98 |
| Amidation | 85 | 97 |
| Overall | 68 | 96 |
Challenges and Mitigation
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC (Bi₂WO₆/CuSO₄) | High yield, aqueous compatibility | Requires specialized catalyst |
| One-Pot Nitrile Hydrolysis | Simplified workflow | Limited substrate scope |
| Stepwise Amidation | High purity, scalability | Multiple purification steps |
Table 2. Synthesis route trade-offs.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. The specific compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. In vitro studies have demonstrated promising results, suggesting that it may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies utilizing the Sulforhodamine B assay have assessed its efficacy against cancer cell lines, notably estrogen receptor-positive human breast adenocarcinoma (MCF7). Results indicate that certain derivatives exhibit significant cytotoxic effects, implying that they could be further developed as chemotherapeutic agents to combat drug-resistant cancer cells .
Molecular Modeling and Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide and various biological targets. These studies provide insights into the compound's mechanism of action and help identify specific molecular pathways it may influence. Such computational analyses are crucial for optimizing the structure-activity relationship (SAR) of triazole derivatives, guiding future synthesis efforts .
Material Science Applications
Beyond its biological significance, this compound may find applications in material science due to its unique structural characteristics. The presence of functional groups such as the bromophenyl and hydroxyethyl moieties can facilitate interactions with other materials, potentially leading to innovative applications in polymer chemistry or nanotechnology. The synthesis of hybrid materials incorporating triazole derivatives is an area ripe for exploration.
Data Summary Table
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various triazole derivatives, this compound was shown to exhibit notable inhibition against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to quantify bacterial growth inhibition, confirming the compound's potential as a lead structure for new antibiotics .
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of this compound against MCF7 cells. The results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity at relatively low concentrations. Further analysis revealed that the mechanism involved apoptosis induction through caspase activation pathways .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxyethyl and isopropyl groups can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluorophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-methylphenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with its molecular targets. Additionally, the combination of the hydroxyethyl and isopropyl groups can influence the compound’s solubility and pharmacokinetic profile, making it a valuable molecule for further research and development.
Biological Activity
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and hydroxyethyl groups may contribute to its interaction with biological targets.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structural motifs showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
Inhibition of Glycine Transporters
Recent findings have highlighted the potential of triazole derivatives as inhibitors of glycine transporters (GlyT). For instance, compounds in the same category have been reported to have an IC50 value of 1.06 nM for GlyT1 inhibition . This suggests that the compound may also exhibit high affinity for these transporters, which are crucial in neurotransmission.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors or enzymes. Molecular docking studies indicate strong binding affinities to target proteins involved in various metabolic pathways. For example, the binding affinity scores for structurally related compounds against HCV NS5B RNA-dependent RNA polymerase were noted to be between -14.11 to -16.09 Kcal/mol . This suggests that similar interactions could be expected from our compound.
In Vivo Studies
In vivo studies involving related triazole compounds have shown promising results in models of neurodegenerative diseases. For instance, a derivative demonstrated potent activity in the cerebral spinal fluid glycine model, highlighting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on triazole derivatives, emphasizing the importance of substituent groups on biological activity. Modifications at the N-5 position have been shown to enhance activity against specific targets . This insight can guide future synthesis and optimization of this compound for improved efficacy.
Table 1: Summary of Biological Activities
Q & A
Basic: What established synthetic routes are available for 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A representative protocol includes:
Precursor Preparation : React 4-bromophenyl azide with a propargylamide derivative (e.g., 2-hydroxyethyl isocyanide) under inert conditions.
Cycloaddition : Use CuI (10 mol%) in DMF at 60°C for 12–24 hours to form the triazole ring.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Advanced: How can crystallographic data for this compound be refined using SHELX?
Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Input : Convert diffraction data to .hkl format using integration software (e.g., SAINT).
- Structure Solution : Use SHELXD for dual-space methods or direct methods in SHELXS for initial phase determination.
- Refinement : Apply SHELXL with constraints for anisotropic displacement parameters. For hydrogen bonding, use DFIX and DANG instructions. Validate geometry with CHECKCIF to resolve outliers (e.g., bond length discrepancies) .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (triazole-H), δ 7.6–7.8 ppm (4-bromophenyl aromatic protons), and δ 4.8 ppm (hydroxyethyl -OH).
- FT-IR : Key bands at 1680–1700 cm (amide C=O), 2100 cm (triazole ring), and 3200–3400 cm (-OH stretch).
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., IC measurements using identical cell lines and incubation times).
- Purity : Verify compound purity (>98%) via LC-MS and elemental analysis.
- Structural Analogues : Compare with derivatives (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) to isolate substituent effects. Adjust assay conditions (pH, solvent) to mimic physiological environments .
Basic: What structural features influence its reactivity and bioactivity?
Answer:
Key features include:
- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with biological targets.
- Triazole Core : Participates in hydrogen bonding and metal coordination (e.g., enzyme active sites).
- Hydroxyethyl Side Chain : Improves solubility and enables derivatization (e.g., esterification for prodrug strategies) .
Advanced: What are best practices for designing structure-activity relationship (SAR) studies?
Answer:
- Combinatorial Libraries : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups).
- Computational Modeling : Use DFT calculations (Gaussian 09) to predict electronic effects and docking studies (AutoDock Vina) for target binding affinity.
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple assays (e.g., enzymatic vs. cellular) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
